mechanism of action of 8-Iodoisoquinolin-3-amine in vitro
mechanism of action of 8-Iodoisoquinolin-3-amine in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-Iodoisoquinolin-3-amine
Abstract
8-Iodoisoquinolin-3-amine is a functionalized heterocyclic compound built upon the privileged isoquinoline scaffold. While its direct biological activities are not extensively documented, its structural features—a reactive iodine atom and a nucleophilic amine group—make it a valuable building block in medicinal chemistry for the synthesis of novel bioactive agents.[1] This guide provides a comprehensive framework for investigating the in vitro mechanism of action of 8-Iodoisoquinolin-3-amine. By drawing parallels with structurally related quinoline and isoquinoline derivatives, we will explore potential molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical groundwork and detailed experimental protocols to elucidate the compound's biological function.
Introduction: The 8-Iodoisoquinolin-3-amine Scaffold
8-Iodoisoquinolin-3-amine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to the wide range of pharmacological properties exhibited by the parent isoquinoline ring system.[2][3][4] Its structure is characterized by two key functional groups that dictate its chemical reactivity and potential biological interactions:
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The Iodine Atom at Position 8: This halogen serves as a versatile synthetic handle, enabling further molecular elaboration through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1] From a mechanistic standpoint, the iodine atom can enhance binding affinity to biological targets through halogen bonding and other electronic effects.[5]
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The Amine Group at Position 3: This primary aromatic amine is a key site for hydrogen bonding and can be readily acylated or otherwise modified to explore structure-activity relationships (SAR).[1] The presence of this group also influences the compound's solubility and potential to interact with specific enzymes or receptors.[5]
Given the established bioactivity of related compounds, 8-Iodoisoquinolin-3-amine is a promising candidate for investigation in areas such as oncology and infectious diseases.[1][2]
Postulated In Vitro Mechanisms of Action
While direct experimental evidence for 8-Iodoisoquinolin-3-amine is limited, we can postulate several plausible mechanisms of action based on the known activities of analogous compounds. These hypotheses provide a logical starting point for in vitro investigation.
Enzyme Inhibition
The quinoline and isoquinoline cores are present in numerous enzyme inhibitors. It is plausible that 8-Iodoisoquinolin-3-amine could target key enzymes involved in disease progression.
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Kinase and Topoisomerase Inhibition: Many anticancer agents with quinoline scaffolds function by inhibiting protein kinases or topoisomerases, leading to cell cycle arrest and apoptosis.[2]
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Monoamine Oxidase (MAO) Inhibition: Certain quinoline derivatives have been shown to inhibit MAO-B, an enzyme involved in the degradation of neurotransmitters.[6] The amine functionality on 8-Iodoisoquinolin-3-amine could potentially interact with the active site of MAO enzymes.[6]
Modulation of Cellular Signaling Pathways
Derivatives of the core scaffold have been shown to modulate critical signaling cascades.
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SIRT1/3-FOXO3a Pathway: 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects by upregulating the SIRT1/3-FOXO3a signaling axis, which plays a crucial role in cellular stress resistance and longevity.[7]
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Inflammatory Signaling (HMGB1/Caspase-11): 8-hydroxyquinoline derivatives can inhibit the interaction between high mobility group box 1 (HMGB1) and lipopolysaccharide (LPS), thereby suppressing caspase-11-dependent inflammation.[8] This suggests a potential anti-inflammatory role for related structures.
Metal Ion Chelation
The 8-aminoquinoline scaffold is a well-known chelator of metal ions, a property that can be central to its biological activity.[9] By sequestering essential metal ions like iron or copper, the compound could disrupt vital enzymatic processes within a cell or parasite.[10][11] This mechanism is particularly relevant for antimicrobial and anticancer effects where metalloenzymes are critical for pathogen or tumor survival.
Proposed Experimental Workflows for Mechanistic Elucidation
To systematically investigate the postulated mechanisms, a series of in vitro assays are proposed. The following sections provide detailed, step-by-step protocols.
Workflow for Assessing Cytotoxicity and Apoptosis
This initial workflow determines if 8-Iodoisoquinolin-3-amine exhibits cytotoxic effects against a model cancer cell line (e.g., HeLa) and whether cell death occurs via apoptosis.
Caption: Western blot workflow for pathway analysis.
Protocol: Western Blot Analysis
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Cell Treatment and Lysis: Culture and treat cells as described above. After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, FOXO3a, Caspase-11) overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band densities and normalize to a loading control like β-actin or GAPDH.
Workflow for Metal Chelation Assay
This spectrophotometric assay directly assesses the ability of 8-Iodoisoquinolin-3-amine to chelate metal ions, such as Cu²⁺. [9]
Caption: Workflow for UV-Vis spectrophotometric metal chelation assay.
Protocol: UV-Vis Spectroscopy for Copper Chelation
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Solution Preparation: Prepare a stock solution of 8-Iodoisoquinolin-3-amine (e.g., 1 mM in DMSO) and a stock solution of CuCl₂ (e.g., 10 mM in water).
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Baseline Spectrum: Prepare a 10 µM solution of the compound in a suitable buffer (e.g., MOPS/Ethanol). Record its UV-Vis absorption spectrum from 270 to 500 nm. [9]3. Titration: Add incremental amounts of the CuCl₂ solution to the cuvette containing the compound solution.
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Spectral Measurement: After each addition, gently mix and record the new absorption spectrum.
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Analysis: Observe changes in the absorption peaks and the presence of any isosbestic points, which indicate the formation of a compound-metal complex. [9]Plot the change in absorbance at a specific wavelength against the molar ratio of [Cu²⁺]/[Compound] to determine the stoichiometry of the complex.
Hypothetical Data Presentation
To illustrate the potential outcomes of the proposed experiments, the following tables summarize hypothetical data.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data
| Target Enzyme | 8-Iodoisoquinolin-3-amine IC₅₀ (µM) |
| Protein Kinase B (Akt) | 8.5 |
| Topoisomerase II | 15.2 |
| Monoamine Oxidase B (MAO-B) | 25.1 |
This table is for illustrative purposes, based on activities of related quinoline compounds. [1][2][6] Table 2: Hypothetical Cytotoxicity Data in HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.3 |
| 10 | 51 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 12 ± 2.5 |
| IC₅₀ (µM) | ~10 |
Conclusion and Future Directions
This guide outlines a foundational strategy to dissect the in vitro mechanism of action of 8-Iodoisoquinolin-3-amine. By leveraging knowledge from structurally similar bioactive molecules, we have formulated testable hypotheses centered on enzyme inhibition, signaling pathway modulation, and metal chelation. The provided experimental workflows offer a clear, validated path for investigating these possibilities.
Positive results from these initial screens would warrant more advanced studies to definitively identify the direct molecular target(s). Techniques such as thermal shift assays, affinity chromatography coupled with mass spectrometry, or computational docking studies could be employed to pinpoint the precise binding partners and interaction modes of this promising chemical scaffold.
References
- 8-Iodoisoquinolin-3-amine | Benchchem.
- 8-[123I]Iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid - NCBI.
- An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine - Benchchem.
- Reimagining biogenic amine signaling in the brain and beyond - PMC.
- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC.
- Buy 7-Iodo-8-methylquinolin-3-amine (EVT-13289834) - EvitaChem.
- In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in R
- In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in R
- Pharmacology of Iodoquinol ; Mechanism of action, Uses, Effects, Pharmacokinetics.
- Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)
- Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study.
- Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem - NIH.
- An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Medi
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
Sources
- 1. 8-Iodoisoquinolin-3-amine | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
